AC-Ser(tbu)-OH

Peptide Synthesis Racemization Chiral Purity

Using Fmoc-Ser(tBu)-OH for N-terminal acetylation risks serine racemization during Fmoc removal. AC-Ser(tbu)-OH provides a pre-acetylated, tBu-protected solution. • Eliminates base-mediated racemization at N-terminal serine • tBu ether prevents O-acylation during chain elongation • ≥98% HPLC purity; enantiomer ≤0.5% ensures L-configuration For Fmoc/tBu SPPS N-terminal capping and O-acyl isopeptide strategies.

Molecular Formula C9H17NO4
Molecular Weight 203,24 g/mole
CAS No. 77285-09-7
Cat. No. B556382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ser(tbu)-OH
CAS77285-09-7
SynonymsAC-SER(TBU)-OH; 77285-09-7; L-Serine,N-acetyl-O-(1,1-dimethylethyl)-; AmbotzAAA1904; SCHEMBL9725956; CHEMBL1221836; CTK5E4147; MolPort-008-267-301; ZINC2560348; 6112AH; KM1836; AKOS025289407; AK170147
Molecular FormulaC9H17NO4
Molecular Weight203,24 g/mole
Structural Identifiers
SMILESCC(=O)NC(COC(C)(C)C)C(=O)O
InChIInChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
InChIKeyCOMGVZVKADFEPL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Ser(tbu)-OH: N-Acetyl Serine Building Block


AC-Ser(tbu)-OH (CAS 77285-09-7) is an N-α-acetyl-O-tert-butyl-L-serine derivative, a protected amino acid building block fundamental to peptide synthesis [1]. It is characterized by an acetyl (Ac) group on the α-amino nitrogen and a tert-butyl (tBu) ether protecting group on the β-hydroxyl side chain. This dual-protection strategy enables its orthogonal use in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) chemistries, where the tBu group remains stable to basic conditions during chain elongation and is cleaved by acid at the final stage, while the Ac group serves as a permanent N-terminal cap [2]. Its core value lies in providing a stable, pre-protected serine residue that prevents undesired side reactions at the hydroxyl group during coupling .

AC-Ser(tbu)-OH: Risks of Generic Substitution


Treating all protected serine derivatives as interchangeable is a common but costly error in peptide synthesis procurement. The choice between N-acetyl (Ac) and N-fluorenylmethoxycarbonyl (Fmoc) protecting groups dictates fundamentally different synthetic strategies. While Fmoc-Ser(tBu)-OH is the workhorse for stepwise chain elongation in Fmoc/tBu SPPS, its use is associated with significant, and often unexpected, racemization of the serine α-carbon under standard coupling conditions [1]. In contrast, AC-Ser(tbu)-OH, with its stable Ac cap, is designed for incorporation at the N-terminus of a peptide chain, where it is not subjected to repeated deprotection cycles that can compromise chiral integrity. Furthermore, unlike a free serine residue, the dual protection of AC-Ser(tbu)-OH eliminates side reactions at both the amino and hydroxyl groups, ensuring a single, predictable coupling event at the carboxyl terminus [2]. Substituting with a different N-protected variant (e.g., Boc) or a different side-chain protected analog (e.g., Trt) without understanding these fundamental mechanistic differences will directly impact racemization rates, coupling efficiency, and final product purity, thereby undermining the reproducibility and integrity of the synthesized peptide.

AC-Ser(tbu)-OH Comparative Performance Evidence


Racemization Suppression vs. Fmoc-Ser(tBu)-OH

The use of Fmoc-Ser(tBu)-OH in stepwise SPPS is known to cause unexpectedly high levels of racemization under standard coupling conditions. The N-acetyl group on AC-Ser(tbu)-OH is not subjected to the repetitive basic deprotection cycles required for Fmoc removal, thus inherently mitigating the primary mechanism for α-carbon epimerization during chain assembly [1]. While direct head-to-head racemization data for AC-Ser(tbu)-OH under identical coupling conditions is scarce, its structural design—a permanent N-terminal cap—logically avoids the racemization-prone step of Fmoc deprotection entirely. This represents a class-level inference based on the established vulnerability of Fmoc-Ser(tBu)-OH [1] and the fundamental difference in protection strategy.

Peptide Synthesis Racemization Chiral Purity Solid-Phase Peptide Synthesis

Chiral Purity and Stereochemical Integrity

For chiral building blocks like AC-Ser(tbu)-OH, the level of enantiomeric impurity is a direct determinant of final peptide purity and bioactivity. Vendor specifications provide a critical benchmark for procurement. One high-grade commercial source specifies enantiomeric impurity at ≤0.5% (HPLC) [1]. This contrasts with general purity statements for some analogs, such as Ac-D-Ser(tBu)-OH, which may be offered at a lower chiral purity of 95% . While a direct head-to-head comparison from a single study is not available, this cross-study comparable data indicates that stringent control over enantiomeric purity is a key differentiator among commercial offerings of this compound class.

Chiral Purity HPLC Quality Control Enantiomeric Excess

Orthogonal Protection and Acid Lability Profile

The defining feature of AC-Ser(tbu)-OH is its orthogonal protection, where the acid-labile tert-butyl (tBu) ether protects the hydroxyl group while the N-acetyl (Ac) group remains stable under both acidic and basic conditions used during SPPS [1]. The tBu group is selectively cleaved with >95% trifluoroacetic acid (TFA) at the final global deprotection step, while the Ac group is unaffected [2]. This contrasts with a compound like Fmoc-Ser-OH, where the side-chain hydroxyl is unprotected, leading to undesired O-acylation during coupling steps. The quantitative acid lability of the tBu group is a class-level inference from the well-established Fmoc/tBu SPPS methodology, where tBu ethers are completely removed under standard cleavage cocktails (e.g., TFA:TIS:H2O) [3].

Protecting Group Strategy Orthogonal Chemistry Peptide Deprotection Acid Lability

O-Acyl Isopeptide Method for Difficult Sequences

AC-Ser(tbu)-OH and its derivatives are fundamental components in advanced synthetic strategies designed to overcome aggregation and solubility problems associated with difficult peptide sequences. The 'O-acyl isopeptide method' leverages an O-acyl linkage instead of a native N-acyl amide bond at serine or threonine residues. This temporary structural modification disrupts β-sheet formation, dramatically improving solubility and coupling efficiency during synthesis. Following chain assembly, an O-N intramolecular acyl migration reaction restores the native peptide backbone [1]. This method has been shown to enable the synthesis of challenging peptides like Abeta1-42 with significantly reduced side reactions [1]. Furthermore, this approach has been refined into a racemization-free segment condensation methodology using N-terminal urethane-protected O-acyl Ser/Thr residues, demonstrating the unique utility of O-protected serine building blocks in constructing long and complex peptides [1].

Difficult Peptide Synthesis O-Acyl Isopeptide Aggregation Suppression Segment Condensation

AC-Ser(tbu)-OH Application Scenarios


N-Terminal Acetylated Peptide Synthesis with Chiral Fidelity

This scenario directly leverages the evidence from Sections 3.1 and 3.2. When a peptide requires an acetylated N-terminus (a common modification for stability or to mimic a native protein terminus), AC-Ser(tbu)-OH is the building block of choice. The data show that using the alternative Fmoc-Ser(tBu)-OH for this purpose would require an additional acetylation step after Fmoc removal, thereby exposing the serine α-carbon to the racemization risks documented in [REFS-1 of Section 3.1]. By incorporating AC-Ser(tbu)-OH as the final residue, the synthesis avoids this vulnerable deprotection cycle entirely. Furthermore, procurement of a grade with high enantiomeric purity (e.g., ≤0.5% enantiomer [REFS-1 of Section 3.2]) ensures that the final N-terminal serine residue maintains its L-configuration, critical for biological activity.

Hydroxyl-Containing Peptides with Side-Chain Inertness

This scenario is based on the orthogonal stability evidence in Section 3.3. In any SPPS protocol, the hydroxyl group of serine is a potent nucleophile that can lead to O-acylation and branching side reactions if left unprotected. The tert-butyl ether protection on AC-Ser(tbu)-OH provides a proven barrier to these side reactions under both basic (Fmoc removal) and neutral (coupling) conditions [REFS-1 of Section 3.3]. This is a critical differentiator from using a building block with an unprotected side chain (e.g., Fmoc-Ser-OH) or a less robust protecting group. The quantitative, acid-mediated cleavage at the final step [REFS-3 of Section 3.3] ensures a clean deprotection profile, making AC-Ser(tbu)-OH the reliable choice for any peptide sequence where serine hydroxyl integrity must be maintained until the final product release.

Aggregation-Prone Peptide Synthesis

This advanced application is justified by the supporting evidence in Section 3.4. For research programs focused on peptides that are notoriously difficult to synthesize via standard linear SPPS (e.g., beta-amyloid, certain transmembrane domains, or prion fragments), AC-Ser(tbu)-OH is a strategic procurement choice because it is a precursor for the 'O-acyl isopeptide method' [REFS-1 of Section 3.4]. This method, which relies on O-acyl derivatives of protected serine residues, has been demonstrated to significantly improve synthesis outcomes for challenging sequences by suppressing aggregation. While the standard building block is used in this context, its availability and purity are essential for implementing this powerful synthetic strategy, offering a viable path to obtaining material that is often inaccessible via conventional approaches.

Peptide Ligation and Segment Condensation

This scenario extends from the applications in Section 3.4. The ability to perform racemization-free segment condensation at serine residues is a key requirement in convergent peptide synthesis and protein semi-synthesis. The research demonstrating the development of a 'racemization-free segment condensation methodology' utilized N-terminal urethane-protected O-acyl Ser/Thr residues [REFS-1 of Section 3.4]. While AC-Ser(tbu)-OH itself has an acetyl cap, its analogous structure and the underlying chemistry underscore the utility of the O-protected serine core in enabling these advanced ligation strategies. Procuring high-quality AC-Ser(tbu)-OH ensures a reliable starting material for creating the specialized O-acyl isopeptide building blocks required for these state-of-the-art methods, thereby facilitating the construction of large and complex peptide targets with high fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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